

(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2R,4R)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B3429487

[Get Quote](#)

An In-Depth Technical Guide to **(2R,4R)-4-Methylpiperidine-2-Carboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid analogue of significant interest to the pharmaceutical industry. Its rigid, stereochemically defined piperidine scaffold makes it a valuable building block in medicinal chemistry. Most notably, it serves as the cornerstone intermediate in the synthesis of Argatroban, a potent and selective direct thrombin inhibitor used clinically as an anticoagulant.^{[1][2]} The precise (2R,4R) stereoconfiguration of this molecule is paramount, as it dictates the binding affinity and biological activity of the resulting active pharmaceutical ingredient (API).^[3]

This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical characterization, and applications of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**, intended for researchers, chemists, and drug development professionals.

Molecular Profile and Physicochemical Properties Chemical Structure and Stereochemistry

(2R,4R)-4-methylpiperidine-2-carboxylic acid, also known as (2R,4R)-4-methylpipecolic acid, possesses two defined stereocenters at the C2 and C4 positions of the piperidine ring.^[4]

The "trans" relationship between the C2-carboxylic acid and the C4-methyl group is a critical structural feature. The absolute configuration, (2R, 4R), is essential for its primary application in the synthesis of Argatroban.[\[5\]](#)

Caption: Chemical structure of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**.

Physicochemical Data

The compound is typically supplied as a white to off-white solid powder with moderate solubility in water and higher solubility in organic solvents like ethanol.[\[6\]](#) While specific experimental values for melting point and pKa are not consistently reported across public literature, a summary of its key properties is provided below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	[7]
Molecular Weight	143.18 g/mol	[7]
CAS Number	74892-81-2	[4]
Appearance	White to off-white solid powder	[6]
Computed XLogP3	-1.6	[4] [8]
Topological Polar Surface Area	49.3 Å ²	[4] [8]
Purity (Typical)	≥98%	[7]

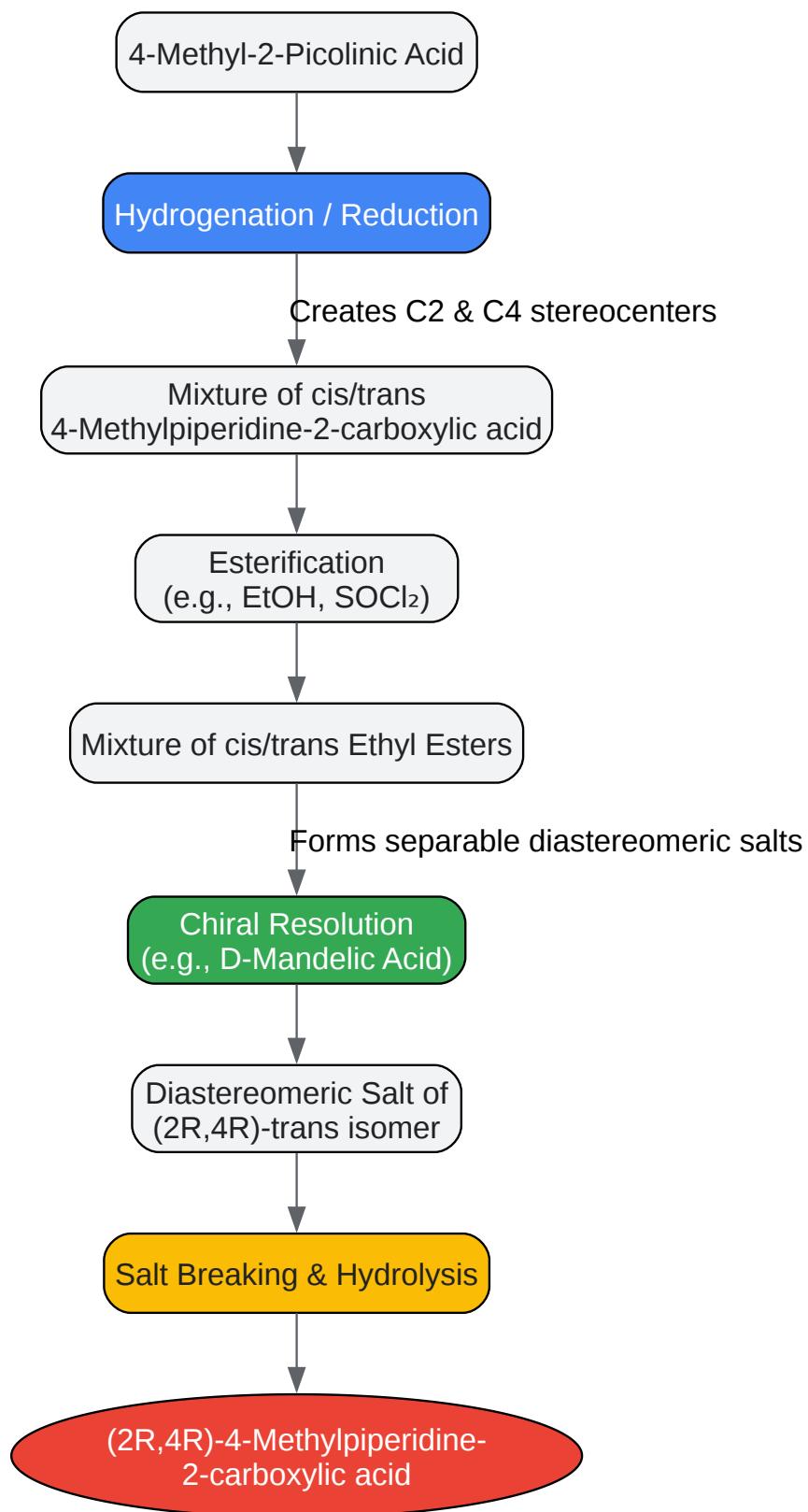
Spectroscopic Profile

Definitive, published spectra specifically for the (2R,4R) isomer are not readily available. However, based on its structure, the following spectroscopic characteristics can be anticipated:

- ¹H NMR: The spectrum would display complex multiplets for the piperidine ring protons. Key diagnostic signals would include a doublet corresponding to the C4-methyl group, a distinct multiplet for the C2 proton alpha to the carbonyl group, and a broad singlet for the carboxylic acid proton (if not exchanged with a deuterated solvent). The amine (N-H) proton would also present as a broad signal.

- ^{13}C NMR: The spectrum is expected to show seven unique carbon signals, including peaks for the methyl group, the four distinct methylene carbons of the ring, the two methine carbons (C2 and C4), and a downfield signal for the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would confirm the molecular weight. The expected exact mass for the neutral molecule [M] is 143.0946 g/mol, with the protonated molecule $[\text{M}+\text{H}]^+$ appearing at m/z 144.1025.^{[3][4]}

Stereoselective Synthesis and Purification


The synthesis of enantiomerically pure **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is a non-trivial process where control of stereochemistry is the primary challenge. The most common industrial routes begin with 4-methyl-2-picolinic acid.^[1]

Rationale for Stereochemical Control

The therapeutic efficacy of Argatroban is critically dependent on the precise three-dimensional arrangement of its constituent parts. The **(2R,4R)-4-methylpiperidine-2-carboxylic acid** moiety acts as a rigid scaffold that correctly orients the other pharmacophoric elements for optimal binding to the active site of thrombin.^[1] Any deviation, such as the presence of the cis-isomer or the (2S,4S)-enantiomer, results in significantly reduced biological activity.^[3]

Synthetic Pathway Overview

A prevalent synthetic strategy involves three core stages: reduction of the aromatic ring, esterification of the carboxylic acid, and diastereomeric resolution to isolate the desired stereoisomer.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Key Experimental Protocol: Chiral Resolution

This protocol is a representative procedure synthesized from common methods described in patent literature.[\[1\]](#)

Objective: To isolate the (2R,4R)-ethyl ester from a mixture of trans-racemic ethyl 4-methylpiperidine-2-carboxylate using a chiral resolving agent.

Methodology:

- **Dissolution:** Dissolve the racemic mixture of trans-4-methylpiperidine-2-carboxylate ethyl ester in a suitable solvent, such as ethanol or methanol.[\[1\]](#) The choice of solvent is critical as it must allow for the differential solubility of the two diastereomeric salts that will be formed.
- **Addition of Resolving Agent:** Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral acid, such as D-mandelic acid or D-tartaric acid, to the solution.[\[1\]](#) This reacts with the racemic amine to form a pair of diastereomeric salts. These salts, unlike enantiomers, have different physical properties, including solubility.
- **Selective Crystallization:** Cool the solution slowly and with controlled agitation. The salt formed between the chiral acid and the desired (2R,4R) enantiomer is designed to be less soluble in the chosen solvent system and will selectively precipitate out. The causality here is based on the specific lattice energy of the desired diastereomeric crystal.
- **Isolation:** Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomeric salt.
- **Liberation of the Free Base:** Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Adjust the pH of the aqueous layer to basic (pH > 10) using a base like sodium hydroxide. This breaks the salt, liberating the free amine (the desired ethyl ester) into the organic layer and leaving the sodium salt of the resolving agent in the aqueous layer.
- **Extraction and Hydrolysis:** Separate the organic layer, dry it (e.g., over anhydrous sodium sulfate), and concentrate it under reduced pressure to yield the enantiomerically enriched ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final carboxylic acid product.

Self-Validation: The success of the resolution is validated at each stage. The purity of the isolated salt can be checked by measuring its optical rotation. The final product's enantiomeric excess must be determined using a validated chiral HPLC method.

Applications in Medicinal Chemistry and Drug Development

Core Building Block for Argatroban

The primary and most well-documented application is its role as a key intermediate in the total synthesis of Argatroban.^{[5][9]} Argatroban is a synthetic direct thrombin inhibitor administered intravenously for the treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).^[2]

[Click to download full resolution via product page](#)

Caption: Role of the title compound in the assembly of Argatroban.

In the synthesis, the carboxylic acid of the title compound is coupled with the N-terminus of a protected L-arginine derivative, forming a critical amide bond.^[5] The piperidine nitrogen then partakes in subsequent reactions to complete the Argatroban structure.

Emerging Applications

Beyond its established role, **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is also classified by specialty chemical suppliers as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).^[7] The rigid, non-planar structure of the piperidine ring is ideal for creating linkers and scaffolds that can effectively span the distance between a target protein and an E3 ligase.

Quality Control and Analytical Methods

Ensuring the stereochemical purity of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is essential.

- Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase (CSP), such as one based on derivatized cyclodextrin or cellulose, is used to separate the (2R,4R) enantiomer from its (2S,4S) counterpart.^[3]
- Nuclear Magnetic Resonance (NMR): While standard ¹H NMR cannot distinguish between enantiomers, it is crucial for confirming the structural integrity and the "trans" diastereomeric configuration. Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity of protons and thus the relative stereochemistry.^[3]
- X-ray Crystallography: For absolute confirmation of the stereochemistry, X-ray crystallography of a suitable crystalline derivative or salt is the definitive method.^[3]

Handling, Storage, and Safety

(2R,4R)-4-methylpiperidine-2-carboxylic acid should be handled in a well-ventilated area using standard personal protective equipment (gloves, safety glasses, lab coat). It is a stable

solid but should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is recommended.[10]

Conclusion

(2R,4R)-4-methylpiperidine-2-carboxylic acid is more than a simple chemical intermediate; it is a precisely engineered molecular tool whose value is intrinsically linked to its specific stereochemistry. Its central role in the production of the life-saving drug Argatroban underscores the importance of stereoselective synthesis in modern pharmaceuticals. As research into new therapeutic modalities like protein degraders expands, the demand for such well-defined, rigid chiral building blocks is likely to increase, promising new applications for this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinocarboxylic acid - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4 | Benchchem [benchchem.com]
- 4. (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2R,4R)-4-Methylpiperidine-2-carboxylic Acid | Structure, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429487#2r-4r-4-methylpiperidine-2-carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com